5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide
Overview
Description
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide is a useful research compound. Its molecular formula is C18H22N6O4 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.17025320 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research into the synthesis and structural characterization of related compounds often lays the groundwork for understanding the potential applications of these chemicals. Studies have described the synthesis of various pyrazole and furan derivatives, providing insights into the methods that could potentially be applied to synthesize the compound . For instance, the design and synthesis of novel furan and pyrazole scaffolds have been explored, highlighting their antibacterial properties and potential as Nitrofurantoin® analogues (Hassan et al., 2020). These studies often involve detailed structural analysis, such as X-ray diffraction, to confirm the synthesized structures, which is crucial for understanding the compound's reactivity and potential applications.
Potential Medicinal Chemistry Applications
Compounds containing pyrazole and furan moieties have been extensively explored for their medicinal chemistry applications, particularly their antibacterial and antifungal activities. For example, a series of nitrofurantoin analogues bearing furan and pyrazole scaffolds were synthesized to evaluate their antibacterial properties against various bacteria, showcasing the potential of such compounds in developing new antimicrobial agents (Hassan et al., 2020). These findings underscore the relevance of researching compounds like "5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide" in the context of drug development and pharmaceutical chemistry.
Properties
IUPAC Name |
5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-[(1-ethylpyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4/c1-5-22-10-14(8-19-22)9-21(4)18(25)16-7-6-15(28-16)11-23-13(3)17(24(26)27)12(2)20-23/h6-8,10H,5,9,11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCNPMYNSKNCNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN(C)C(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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